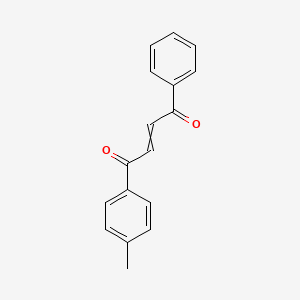
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of phenylacetic acid derivatives followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce 3-methyl-3-phenyl-2-benzofuran-1-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Benzofuran-1(3H)-one: A simpler benzofuran derivative with different properties.
3-Methyl-2-benzofuran-1(3H)-one: A similar compound with a different substitution pattern.
3-Phenyl-2-benzofuran-1(3H)-one: Another related compound with different biological activities.
Uniqueness
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
18019-56-2 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-methyl-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-10H,1H3 |
InChI Key |
SPUQBDKMCCUCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
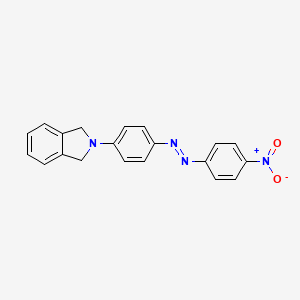
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)

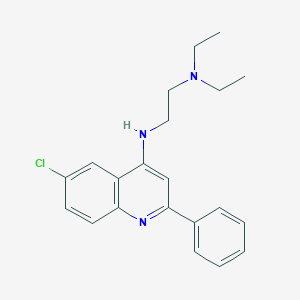
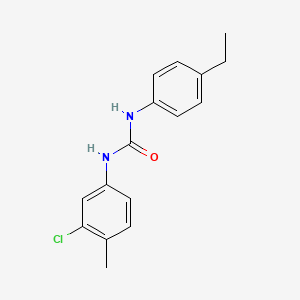
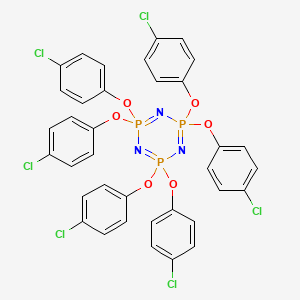

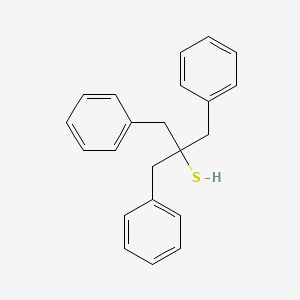
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

